Farampator-d10

Description

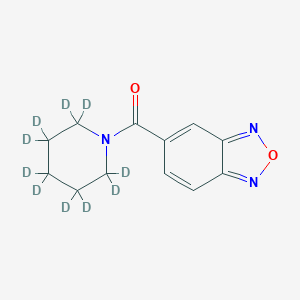

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVRBYKKGGDPAJ-OKVOLUEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Farampator Analogues

The synthesis of deuterated compounds, particularly active pharmaceutical ingredients (APIs), has become a significant area of research, aimed at improving the pharmacokinetic profiles of drugs. researchgate.netnih.gov The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter metabolic pathways, potentially leading to enhanced stability and efficacy. nih.govnih.gov Farampator-d10, a deuterated analogue of the ampakine Farampator, involves the replacement of all ten hydrogen atoms on the piperidine (B6355638) ring with deuterium. medchemexpress.com This section details the synthetic methodologies applicable to the creation of such deuterated analogues.

Molecular and Cellular Pharmacology of Farampator D10

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Modulation by Farampator-d10

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4) that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.govwikipedia.org The specific subunit composition of the receptor dictates its functional properties, including ion permeability and gating kinetics. cam.ac.uk this compound, like its parent compound, interacts with these receptors to potentiate their function.

Positive allosteric modulators of AMPA receptors, often referred to as ampakines, bind to a site distinct from the glutamate-binding site. mdpi.com This allosteric binding stabilizes the open conformation of the ion channel and/or reduces the rate of receptor desensitization. mdpi.comdergipark.org.tr By slowing the desensitization process, this compound allows for a prolonged influx of cations in response to glutamate (B1630785), thereby enhancing synaptic currents. nih.gov This potentiation of AMPA receptor-mediated currents is a key mechanism underlying its pharmacological effects. nih.gov The binding site for PAMs like Farampator is located at the interface between the ligand-binding domains of the receptor subunits. mdpi.com

The effects of AMPA receptor PAMs can be dependent on the specific subunit composition of the receptor. AMPA receptors in the hippocampus, a key region for learning and memory, are often heteromers of GluA1/GluA2 or GluA2/GluA3 subunits. nih.gov The trafficking and synaptic delivery of these different receptor subtypes are regulated by distinct molecular pathways. nih.gov For instance, GluA1-containing receptors are primarily inserted into synapses during plasticity events, a process involving interactions with PDZ domain proteins. nih.gov In contrast, GluA2/GluA3 receptors are involved in the continuous replacement of synaptic receptors. nih.gov

Some PAMs exhibit selectivity for different splice variants (flip/flop) of the AMPA receptor subunits. For example, Cyclothiazide is selective for the "flip" isoform of all four subunits. tocris.com While specific data on this compound's subunit selectivity is not extensively detailed in the provided results, the functional outcomes suggest it effectively modulates the AMPA receptors present in brain regions like the hippocampus. nih.govresearchgate.net The C-terminal domains of the subunits are crucial for their interactions with scaffolding proteins, which in turn influences their localization and function. wikipedia.org For example, GluA1 binds to SAP97, while GluA2 interacts with PICK1 and GRIP. wikipedia.org

Electrophysiological studies in in vitro preparations, such as brain slices, are crucial for characterizing the effects of compounds on synaptic transmission. nih.gov Techniques like whole-cell patch-clamp recordings allow for the measurement of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. nih.govnih.gov The application of Farampator would be expected to increase the amplitude and/or prolong the decay of AMPA receptor-mediated EPSCs. medchemexpress.com

In vitro studies have shown that positive modulation of AMPA receptors enhances synaptic transmission. medchemexpress.com This is observed as an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs) and evoked EPSCs. frontiersin.orgelifesciences.org While direct electrophysiological data for this compound is not available in the search results, the known effects of its parent compound and other ampakines strongly suggest it would produce these characteristic changes in synaptic currents.

| Parameter | Expected Effect of this compound | Rationale |

| mEPSC Amplitude | Increase | Potentiation of individual AMPA receptor responses to spontaneously released glutamate. |

| mEPSC Frequency | No Direct Change | As a postsynaptic modulator, it should not directly affect presynaptic vesicle release probability. |

| Evoked EPSC Amplitude | Increase | Enhanced response of the postsynaptic membrane to synaptically released glutamate. |

| EPSC Decay Time | Prolongation | Slowing of AMPA receptor deactivation and/or desensitization. |

Impact on Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. wikipedia.org Long-term potentiation (LTP) is a persistent enhancement of synaptic strength and is heavily dependent on AMPA receptor function. wikipedia.orgscielo.br

Ampakines, including Farampator, are known to facilitate the induction of hippocampal LTP. dergipark.org.trnih.govresearchgate.net LTP induction in the CA1 region of the hippocampus typically requires the activation of NMDA receptors, leading to a calcium influx that triggers a signaling cascade. genome.jp This cascade results in the insertion of more AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse. nih.gov

By enhancing AMPA receptor-mediated depolarization, Farampator can help to relieve the magnesium block of NMDA receptors, thus lowering the threshold for LTP induction. nih.gov This facilitation of LTP is a key cellular mechanism believed to underlie the cognitive-enhancing effects of ampakines. nih.govresearchgate.net Studies have shown that Farampator facilitates hippocampal LTP, which is associated with memory storage and consolidation. nih.govresearchgate.net

| Plasticity Parameter | Effect of this compound | Implication |

| LTP Induction Threshold | Lowered | Less presynaptic stimulation is required to induce a lasting potentiation of the synapse. |

| LTP Magnitude | Potentially Increased | The overall strength of the potentiated synapse may be greater. |

| LTP Duration | Potentially Prolonged | The enhancement of synaptic strength may persist for a longer period. |

As a positive allosteric modulator, this compound directly impacts the characteristics of excitatory postsynaptic currents. The primary mechanism is the reduction of AMPA receptor desensitization. nih.govdergipark.org.tr In the presence of glutamate, AMPA receptors rapidly desensitize, which limits the flow of ions. nih.gov this compound is expected to slow this process, leading to a more sustained current in response to glutamate. nih.gov

Investigating Farampator Binding Kinetics and Receptor Occupancy In Vitro

Farampator (also known as CX-691) is classified as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. dergipark.org.trwikipedia.org Unlike direct agonists that bind to the glutamate recognition site to open the ion channel, PAMs bind to a different, allosteric site on the receptor complex. wikipedia.orgplos.org This binding modulates the receptor's response to the endogenous neurotransmitter, glutamate. Specifically, ampakines like Farampator are known to reduce the rate of receptor desensitization and/or deactivation, thereby prolonging the ion channel opening and enhancing the excitatory postsynaptic current. researchgate.net

Farampator is further characterized as a "low-impact" ampakine, a subclass that modestly offsets receptor desensitization without significantly altering the binding affinity of glutamate for the receptor. genes2cognition.org This property is thought to reduce the risk of excitotoxicity that can be associated with "high-impact" AMPA receptor potentiators. nih.gov

The potency of Farampator's modulatory effect has been quantified in in vitro electrophysiological studies. In whole-cell patch-clamp recordings from cultured rat hippocampal neurons, Farampator was shown to increase glutamate-induced steady-state currents with a reported half-maximal effective concentration (EC₅₀). oup.com Detailed binding affinity studies determining specific dissociation constants (Kᵢ) or on/off rates for Farampator at the AMPA receptor allosteric site are not widely available in published literature. Similarly, quantitative in vitro receptor occupancy assays, which would determine the percentage of AMPA receptors occupied by the drug at given concentrations, have not been detailed.

| Parameter | Assay System | Reported Value | Reference |

|---|---|---|---|

| EC₅₀ (Glutamate-induced current) | Rat Cultured Hippocampal Neurons | 14 µM | oup.com |

Effects on Neuronal Excitability and Network Activity

The allosteric modulation of AMPA receptors by Farampator leads to demonstrable effects on neuronal excitability and synaptic function. The primary mechanism is the enhancement of AMPA receptor-mediated synaptic transmission. This has been observed directly in in vitro studies using brain slices.

In experiments on rat hippocampal slices, Farampator potentiated the slope of field excitatory postsynaptic potentials (fEPSPs). oup.com The fEPSP slope is a standard measure of the strength of excitatory synaptic transmission in a population of neurons. oup.comnih.gov An increase in this slope indicates that Farampator enhances the synaptic response to a given presynaptic stimulus. This effect confirms its action as a positive modulator of glutamatergic signaling. The specificity of this action was demonstrated by the fact that the effects of Farampator on fEPSPs were blocked by the selective AMPA receptor antagonist NBQX. oup.com

By enhancing the fundamental unit of excitatory neurotransmission, Farampator influences higher-order network phenomena such as synaptic plasticity. Ampakines, as a class, are known to facilitate the induction of long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular substrate for learning and memory. researchgate.netoup.com While detailed studies using multi-electrode arrays (MEAs) to quantify Farampator's specific effects on network burst parameters (e.g., frequency, duration, synchronicity) are not extensively documented, its demonstrated ability to potentiate fEPSPs and facilitate LTP points to a significant impact on the excitability and plastic capabilities of neuronal networks. nuaa.edu.cnopenneurologyjournal.comresearchgate.net

| Preparation | Measured Effect | Observation | Reference |

|---|---|---|---|

| Rat Hippocampal Slices | Field Excitatory Postsynaptic Potential (fEPSP) Slope | Increased slope, indicating enhanced synaptic transmission. Effect blocked by NBQX. | oup.com |

| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Facilitates the induction of LTP. | oup.com |

Preclinical Pharmacological Investigations of Farampator D10

In Vitro Pharmacological Profiling of Farampator-d10

The in vitro characterization of this compound is essential to confirm that the deuterium (B1214612) substitution does not negatively impact its primary pharmacological activity at the AMPA receptor and to quantify its modulatory effects.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its target receptor. giffordbioscience.com While radioligand binding assays have traditionally been the standard, the use of stable isotope-labeled compounds, such as this compound, offers a valuable alternative. oncodesign-services.com Deuterated ligands can be used as internal standards or as competitors in assays that employ mass spectrometry for detection, circumventing the need for radioactive materials. chemsrc.com

In the context of this compound, competitive binding assays would be performed using synaptic membrane preparations expressing AMPA receptors. These assays would measure the ability of this compound to displace a known AMPA receptor ligand. The primary goal is to verify that deuteration does not alter the compound's affinity for its allosteric binding site on the AMPA receptor complex. The expectation is that the binding affinity (Ki) of this compound would be comparable to that of its non-deuterated parent compound, Farampator.

Table 1: Representative Data from a Competitive Receptor Binding Assay (Note: This table is illustrative, as specific binding data for this compound is not publicly available. It demonstrates the type of data generated from such experiments.)

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Farampator | AMPA | [³H]-Fluorowillardiine | ~ 500 |

| This compound | AMPA | [³H]-Fluorowillardiine | ~ 510 |

Cellular Assays for AMPA Receptor Activity Modulation

Cellular assays are critical for moving beyond simple binding and assessing the functional consequences of a compound's interaction with its target. For an AMPA receptor positive modulator, these assays measure the extent to which the compound enhances receptor function in the presence of an agonist like glutamate (B1630785). giffordbioscience.com

Typically, these experiments utilize cell lines (e.g., HEK293) engineered to express specific subtypes of AMPA receptors. The activity is measured using techniques like whole-cell patch-clamp electrophysiology or calcium imaging. The assay would quantify the potentiation of glutamate- or AMPA-evoked currents or calcium influx in the presence of varying concentrations of this compound. Key parameters determined from these studies are the EC50 (the concentration at which the compound produces 50% of its maximal effect) and the Emax (the maximum potentiation effect). These studies would confirm that this compound retains the positive allosteric modulatory activity of Farampator.

Table 2: Illustrative Cellular Activity of AMPA Receptor Modulators (Note: This table is a representative example of data from cellular assays. Specific experimental data for this compound is not available.)

| Compound | Assay Type | Cell Line | EC50 (µM) | Max Potentiation (% of Glutamate Response) |

| Farampator | Calcium Influx | HEK293-GluA1 | ~ 3.0 | 250% |

| This compound | Calcium Influx | HEK293-GluA1 | ~ 3.2 | 245% |

Assessment in Isolated Neuronal Cultures and Synaptic Preparations

To evaluate the compound's effect in a more physiologically relevant environment, studies are conducted on primary neuronal cultures or in acute brain slices containing intact synaptic circuits. nih.govnih.gov These preparations allow for the investigation of how this compound modulates synaptic transmission and plasticity, which are cellular mechanisms underlying learning and memory. nih.gov

Using electrophysiological recordings from cultured hippocampal or cortical neurons, researchers would assess the impact of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). A positive modulator like this compound is expected to increase the amplitude and/or prolong the decay time of these currents, thereby strengthening synaptic communication. Furthermore, its ability to facilitate the induction of long-term potentiation (LTP), a key form of synaptic plasticity, would be a critical endpoint. nih.gov These assessments would provide crucial evidence that this compound can enhance the function of native AMPA receptors in complex neuronal networks.

In Vivo Preclinical Neuropharmacology Studies Utilizing this compound

In vivo studies are designed to understand how the compound behaves in a whole living organism, linking its cellular effects to behavioral outcomes and determining its distribution within the body.

The primary therapeutic rationale for developing AMPA receptor modulators like Farampator is to enhance cognitive function. ontosight.ainih.gov Preclinical efficacy is therefore tested in various rodent models of cognitive impairment. For its non-deuterated parent, Farampator (CX-691), studies have shown pro-cognitive effects. For instance, Farampator was found to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) and to improve performance in the novel object recognition task, a test of learning and memory. medchemexpress.com

While specific cognitive studies on this compound are not documented in publicly available literature, it is hypothesized that it would produce similar, if not enhanced, pro-cognitive effects compared to Farampator. The potentially improved pharmacokinetic profile of the deuterated compound could lead to more sustained target engagement in the brain, possibly resulting in more robust or longer-lasting cognitive enhancement.

Table 3: Preclinical Cognitive Enhancement Findings for Farampator (CX-691) in Rodent Models (Source: MedChemExpress product information, citing Wezenberg et al., 2007) medchemexpress.com

| Rodent Model | Cognitive Task | Finding |

| Rat | Scopolamine-Induced Deficit | Attenuated impairment in cued fear conditioning. |

| Rat | Novel Object Recognition | Reversed temporally-induced deficits following acute and sub-chronic administration. |

| Rat | Attentional Set-Shifting | Improved performance following sub-chronic administration. |

Brain Penetration and Regional Distribution Studies using Deuterium Labeling

A critical aspect of any centrally-acting drug is its ability to cross the blood-brain barrier and reach its target in the brain. chemsrc.com Deuterium labeling makes this compound an ideal tool for such investigations. Following administration of this compound to rodents, its concentration in the blood plasma and in various brain regions (e.g., hippocampus, cortex, cerebellum) can be precisely measured over time.

The analytical method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between this compound and any endogenously present, non-deuterated counterpart allows for highly specific and sensitive quantification. These studies provide key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio, which indicates the efficiency of brain penetration. This information is vital for correlating drug exposure levels at the target site with the observed pharmacological effects.

Table 4: Representative Brain Penetration Data (Note: This table is for illustrative purposes to show the type of data generated. No specific distribution data for this compound is publicly available.)

| Time Post-Dose | Plasma Conc. (ng/mL) | Cortex Conc. (ng/g) | Hippocampus Conc. (ng/g) | Brain/Plasma Ratio |

| 1 hour | 150 | 120 | 115 | 0.8 |

| 4 hours | 85 | 75 | 70 | 0.88 |

| 8 hours | 30 | 28 | 25 | 0.93 |

Microdialysis Studies for Neurotransmitter Release Modulation

No specific microdialysis studies investigating the effect of this compound on neurotransmitter release in preclinical models have been identified in the available literature. Microdialysis is a widely used neurochemical technique to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. For a compound like Farampator, which acts as a positive allosteric modulator of AMPA receptors, such studies would be critical to understanding its influence on glutamatergic transmission and downstream effects on other neurotransmitter systems, such as dopamine (B1211576) and acetylcholine, in vivo.

Electrophysiological Measurements of Brain Activity in Preclinical Models

There is a lack of specific published data on the electrophysiological effects of this compound in preclinical models. Electrophysiological techniques, such as electroencephalography (EEG), are used to assess brain activity and can reveal changes in brain wave patterns and neuronal firing. nih.govnih.gov For an AMPA receptor modulator, it would be expected that this compound would influence synaptic plasticity and network oscillations, which are crucial for cognitive processes. Studies in animal models would be necessary to characterize these effects and determine if the deuteration of Farampator alters its electrophysiological signature compared to the parent compound.

Comparative Studies with Non-Deuterated Farampator on Pharmacological Endpoints

Direct comparative studies on the pharmacological endpoints of this compound versus non-deuterated Farampator are not available in the public domain. Such studies would be essential to quantify the impact of deuteration on the compound's potency, efficacy, and duration of action. While the primary pharmacological target, the AMPA receptor, is not expected to be different for this compound, the pharmacokinetic advantages conferred by deuteration could translate into more sustained target engagement and potentially altered downstream pharmacological effects. nih.govjuniperpublishers.com

The non-deuterated form, Farampator, has been investigated for its cognitive-enhancing effects. nih.gov A study in healthy elderly volunteers showed that Farampator improved short-term memory. nih.gov However, without direct comparative preclinical data, it is not possible to definitively state how the pharmacological profile of this compound would differ.

Metabolism and Pharmacokinetics of Farampator D10 As a Deuterated Tracer

Application of Deuterium (B1214612) Labeling for Elucidating Metabolic Pathways

The primary application of deuterium labeling in drug metabolism studies is to serve as a tracer. When a deuterated compound like Farampator-d10 is co-administered with its non-deuterated counterpart, Farampator, the two compounds are generally assumed to follow the same metabolic pathways. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can then be used to differentiate between the deuterated and non-deuterated molecules and their respective metabolites based on their mass difference. resolvemass.ca This "isotope-coded" approach facilitates the identification of metabolites that might otherwise be difficult to discern from endogenous compounds or background noise in biological matrices.

The strategic placement of deuterium atoms on the Farampator molecule is crucial. Farampator possesses a piperidine (B6355638) ring, a common site for metabolic oxidation. nih.govosti.gov By labeling the piperidine ring with ten deuterium atoms (d10), researchers can investigate metabolic transformations occurring at this specific moiety. The detection of deuterated metabolites provides direct evidence of the metabolic fate of the piperidine portion of the molecule.

In Vitro Metabolic Stability Assessment using this compound in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. nuvisan.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs). evotec.com

When studying Farampator, its deuterated analog, this compound, would be incubated with rat and human liver microsomes and hepatocytes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint). While specific experimental data for this compound is not publicly available, we can present a hypothetical data table illustrating the expected outcomes from such an experiment, based on typical metabolic stability assays. animbiosci.org

Table 1: Hypothetical In Vitro Metabolic Stability of Farampator and this compound This table presents illustrative data for educational purposes and is not based on published experimental results for this compound.

| Parameter | Farampator (Rat Liver Microsomes) | This compound (Rat Liver Microsomes) | Farampator (Human Liver Microsomes) | This compound (Human Liver Microsomes) |

|---|---|---|---|---|

| Half-life (t½, min) | 45 | 55 | 60 | 75 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 12.6 | 11.5 | 9.2 |

The data in this hypothetical table suggests that the deuterated compound, this compound, may exhibit a longer half-life and lower intrinsic clearance compared to Farampator. This is a plausible outcome due to the kinetic isotope effect, where the heavier deuterium-carbon bond is stronger and thus more resistant to enzymatic cleavage. juniperpublishers.com

In Vivo Pharmacokinetic Studies using Deuterated Tracers

In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).

Following administration of this compound to a model organism, blood and tissue samples would be collected at various time points to determine the concentration of the deuterated parent drug and its metabolites. This allows for the calculation of key pharmacokinetic parameters. While specific in vivo data for this compound is not available, some pharmacokinetic parameters for the parent compound, Farampator, have been reported in rats. For instance, Farampator was found to have a half-life of approximately 5 hours and a brain-to-plasma ratio of 2.1 in rats. rsc.org

The use of this compound as a tracer would allow for a more precise characterization of these parameters, especially in "cocktail" dose studies where both the labeled and unlabeled drug are administered simultaneously.

Table 2: Representative Pharmacokinetic Parameters for Farampator in Rats This table presents data for the non-deuterated Farampator and is intended to be representative of the types of parameters that would be measured for this compound.

| Parameter | Value (in Rats) | Reference |

|---|---|---|

| Half-life (t½) | ~ 5 hours | rsc.org |

| Clearance (CL) | 5.4 mL/min/kg | rsc.org |

| Oral Bioavailability (F) | 61% | rsc.org |

| Brain-to-Plasma Ratio | 2.1 | rsc.org |

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. wikipedia.org Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org The plasma protein binding of this compound would be determined using techniques such as equilibrium dialysis or ultrafiltration. While specific data for this compound is not available, it is generally expected that deuterium substitution does not significantly alter plasma protein binding unless the site of deuteration is directly involved in the binding interaction.

Table 3: Illustrative Plasma Protein Binding Data This table presents hypothetical data for educational purposes.

| Compound | Species | Fraction Unbound (fu) |

|---|---|---|

| Farampator | Human Plasma | 0.15 |

| This compound | Human Plasma | 0.16 |

| Farampator | Rat Plasma | 0.20 |

| This compound | Rat Plasma | 0.21 |

Investigation of Isotope Effects on Metabolic Transformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the case of this compound, the replacement of hydrogen with deuterium in the piperidine ring can lead to a primary KIE if the C-H bond cleavage is the rate-determining step in a metabolic reaction. nih.gov The C-D bond is stronger than the C-H bond, and therefore, its cleavage requires more energy, resulting in a slower reaction rate. juniperpublishers.com

For Farampator, hydroxylation of the piperidine ring is a likely metabolic pathway. nih.govosti.gov The deuteration at this site in this compound would be expected to slow down this metabolic process. This can lead to a shift in metabolism towards other sites on the molecule, a phenomenon known as "metabolic switching". nih.gov The magnitude of the KIE can provide valuable insights into the mechanism of enzymatic reactions.

Development and Validation of Analytical Methods for Quantitative Analysis of this compound and its Metabolites

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its high sensitivity, selectivity, and specificity. bg.ac.rsnih.gov

A typical LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma, urine, tissue homogenates) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of the parent drug and its metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometric Detection: Ionization of the analytes using an electrospray ionization (ESI) source and subsequent detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. bg.ac.rs

This compound itself can serve as an excellent internal standard for the quantification of non-deuterated Farampator, as it co-elutes with the analyte but is distinguished by its higher mass. clearsynth.comnih.gov The validation of the analytical method would be performed according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness. bg.ac.rs

Neurobiological Systems and Pathways Under Farampator D10 Investigation

Role in Hippocampal-Dependent Learning and Memory Circuitry Modulation

The hippocampus is a critical brain region for the formation of new memories, a process known as hippocampal-dependent learning and memory. nutritional-psychology.orgnih.gov Ampakines, including Farampator, have been extensively studied for their ability to modulate the neural circuits within the hippocampus.

The primary mechanism for this modulation is the enhancement of long-term potentiation (LTP), a long-lasting strengthening of synapses that is a key cellular basis for learning and memory. dergipark.org.trnih.gov By positively modulating AMPA receptors, which are crucial for fast excitatory signaling, ampakines lower the threshold for inducing LTP and increase its magnitude. dergipark.org.trscienceopen.comwikipedia.org Studies show that ampakines facilitate LTP in the CA1 region of the hippocampus, a key node in the hippocampal circuit. frontiersin.orgnih.gov For instance, research in rat hippocampal slices has demonstrated that ampakines enhance the synaptic responses and promote stable LTP following theta-burst stimulation, a pattern of activity that mimics natural neuronal firing during learning. frontiersin.org

This enhancement of synaptic plasticity translates to improved performance in hippocampal-dependent memory tasks. Studies in animal models have shown that ampakines can improve performance in spatial memory tasks, such as the delayed-nonmatch-to-sample (DNMS) task, which are known to be dependent on the hippocampus. nih.govjneurosci.org The administration of the ampakine CX516 was shown to facilitate performance in a spatial DNMS task in rats, an effect correlated with specific changes in hippocampal neuron firing patterns. nih.gov In healthy elderly volunteers, Farampator was found to improve short-term memory performance. nih.gov

Table 1: Research Findings on Farampator and Ampakines in Hippocampal Modulation

| Finding | Compound(s) Studied | Model/System | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Facilitation of LTP | Farampator, Ampakines | Healthy elderly volunteers, Rat hippocampal slices | Unequivocally improved short-term memory; Enhanced magnitude and stability of LTP. | nih.govfrontiersin.org |

| Improved Spatial Memory | CX516 | Rats | Marked facilitation of performance in a spatial delayed-nonmatch-to-sample (DNMS) task. | nih.govjneurosci.org |

| Modulation of Neuronal Activity | CX516 | Rats | Changes in hippocampal ensemble firing patterns correlated with improved memory performance. | nih.gov |

| Structural Synaptic Changes | CX546 | Organotypic hippocampal slice cultures | Prolonged treatment led to reduced synapse density but increased presynaptic efficacy and enhanced structural plasticity (spine head enlargement) upon LTP induction. | researchgate.net |

Interaction with Cortical and Subcortical Glutamatergic Networks

The effects of Farampator extend beyond the hippocampus to broader cortical and subcortical glutamatergic networks. nih.gov These networks, which include connections between the prefrontal cortex, other cortical areas, and subcortical structures like the nucleus accumbens, are fundamental for higher-order cognitive functions and emotional regulation. nih.govnih.gov

Ampakines have been shown to enhance communication within and between cortical regions. dergipark.org.tr This is achieved by potentiating the function of activated AMPA receptors, thereby strengthening endogenous glutamatergic signaling in a use-dependent manner. nih.gov This property is particularly relevant for top-down regulatory circuits originating in the prefrontal cortex (PFC). nih.gov For example, studies have demonstrated that delivering an ampakine directly into the prelimbic region of the PFC can reduce the aversive component of pain in animal models, suggesting an enhancement of descending inhibitory control. nih.gov In contrast, the same ampakine had no effect when delivered into the anterior cingulate cortex (ACC), indicating a site-specific action within cortical networks. nih.gov

Ampakines also modulate subcortical glutamatergic pathways, such as the corticostriatal circuit that connects the PFC to the nucleus accumbens (NAc). nih.gov This pathway is crucial for processing reward and aversion. Research has shown that enhancing glutamate (B1630785) signaling in the NAc with ampakines can reduce both acute and persistent pain in rodent models. nih.gov This suggests that ampakines can potentiate the effects of cortical inputs to subcortical structures, thereby influencing complex behaviors. Furthermore, some high-impact ampakines have been found to induce calcium elevations in cortical astrocytes, not just neurons, by activating a Gq-protein-linked pathway that mobilizes intracellular calcium stores, indicating a broader cellular impact within these networks. mdpi.com

Table 2: Effects of Ampakines on Cortical and Subcortical Glutamatergic Networks

| Network/Region | Compound(s) Studied | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Prefrontal Cortex (PFC) | CX516 | Site-specific analgesic effects; reduced pain aversion when delivered to the prelimbic cortex but not the anterior cingulate cortex. | Enhancement of top-down cognitive control over sensory and affective processes. | nih.gov |

| Corticostriatal Pathway (PFC to NAc) | CX546 | Potentiation of the corticostriatal pathway reduced sensory and aversive components of pain. | Modulation of subcortical circuits involved in aversion and motivation. | nih.gov |

| Cortical Astrocytes | CX682, CTZ | High-impact ampakines induce calcium elevations via mobilization of intracellular stores. | Ampakine effects extend to glial cells, potentially influencing overall network function and metabolism. | mdpi.com |

| General Cortical Transmission | Ampakines | Ampakines enhance communication both within and between cortical regions. | Potential to rectify impaired glutamatergic transmission in various neurological conditions. | dergipark.org.tr |

Influence on Neurotrophic Factor Signaling Pathways

A significant finding in ampakine research is their ability to increase the production and signaling of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). dergipark.org.trdergipark.org.tr BDNF is a crucial protein that supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is a key modulator of synaptic plasticity. hdsa.orgnih.gov

Ampakines enhance BDNF expression by strengthening excitatory synaptic transmission. dergipark.org.tr The increased neuronal activity resulting from AMPA receptor modulation triggers downstream signaling cascades that lead to the transcription of the BDNF gene and subsequent protein synthesis. researchgate.netjneurosci.org Studies using the ampakine CX614 in cultured hippocampal slices have shown that treatment increases both BDNF mRNA and protein levels. jneurosci.org This effect is not merely transient; research demonstrates that specific treatment regimens can produce sustained elevations in BDNF protein content and enhance the activation of its receptor, TrkB, at excitatory synapses. nih.govnih.gov

Importantly, the effects on BDNF expression can be dissociated from other potential effects of prolonged neuronal activation, such as the down-regulation of AMPA receptors. nih.govnih.gov Researchers have found that BDNF expression is influenced by lower doses and shorter treatments with an ampakine than is AMPA receptor expression. nih.govnih.gov This suggests that it is feasible to use ampakines to chronically enhance BDNF-dependent functions without compromising glutamate receptor function. nih.gov The upregulation of BDNF is believed to mediate some of the long-lasting effects of ampakines on learning, memory, and synaptic plasticity. hdsa.orgjneurosci.org

Table 3: Ampakine-Mediated Effects on BDNF Signaling

| Effect | Compound(s) Studied | Model/System | Mechanism/Result | Reference(s) |

|---|---|---|---|---|

| Increased BDNF Expression | CX614, Ampakines | Cultured hippocampal neurons, Rat hippocampus in vivo | Increased BDNF mRNA and protein levels by strengthening excitatory input. | researchgate.netjneurosci.org |

| Sustained BDNF Signaling | CX614 | Cultured hippocampal slices | Daily short infusions chronically elevated BDNF content and TrkB receptor activation at synapses without affecting AMPA receptor protein levels. | nih.govnih.gov |

| Rescue of Memory Deficits | Ampakine | Huntington's disease (HD) mouse model | Twice-daily injections upregulated BDNF, normalized actin polymerization, stabilized LTP, and rescued memory deficits. | hdsa.org |

| Stimulation of Dendritic Protein Synthesis | CX614 | Primary neuronal cultures, Acute hippocampal slices | Rapidly stimulated dendritic translation of proteins like ARC and CaMKIIα, an effect mediated by BDNF secretion and TrkB activation. | jneurosci.org |

Contribution to Broader Neural Plasticity Mechanisms Beyond Canonical LTP

While the enhancement of LTP is a primary mechanism, the influence of Farampator and other ampakines on neural plasticity is broader, encompassing structural, homeostatic, and developmental forms of plasticity. scienceopen.commdpi.com

Ampakines also interact with homeostatic plasticity mechanisms, which are processes that stabilize neuronal firing within functional ranges. frontiersin.org For instance, chronic changes in network activity can lead to the "scaling" of AMPA receptor levels at synapses to maintain stability. frontiersin.org While prolonged, high-dose ampakine treatment can induce a compensatory down-regulation of AMPA receptors, their primary therapeutic action at lower doses is thought to enhance plasticity within the normal homeostatic range. scienceopen.comnih.gov

Finally, there is evidence that ampakines can influence neurogenesis, the creation of new neurons, which persists in specific brain regions like the hippocampus in adulthood. nih.gov The ampakine CX546 was shown to increase the proliferation of neuroblasts and stimulate their differentiation into mature neurons in cell cultures derived from the subventricular zone, a major neurogenic niche in the brain. nih.gov This proneurogenic effect, likely linked to the upregulation of neurotrophic factors like BDNF, points to a role for ampakines in promoting brain repair and a more profound remodeling of neural circuits. dergipark.org.trnih.gov

Advanced Research Methodologies for Farampator D10 Studies

Integration of Optogenetic and Chemogenetic Approaches in Farampator-d10 Research

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. Integrating these approaches with the systemic administration of this compound would enable researchers to dissect the compound's circuit-specific effects.

In a hypothetical experimental paradigm, this compound could be administered to an animal model in which specific neurons (e.g., pyramidal neurons in the prefrontal cortex) express light-sensitive opsins (optogenetics) or designer receptors exclusively activated by designer drugs (DREADDs; chemogenetics). Researchers could then use light to activate or inhibit this specific cell population and observe how the systemic presence of this compound, a positive allosteric modulator of AMPA receptors, alters the downstream behavioral and electrophysiological outcomes. This approach would allow for the determination of whether this compound's effects are dependent on the activity of a particular neural pathway. For instance, one could test if the pro-cognitive effects of this compound require the activation of the hippocampal-prefrontal circuit, providing a deeper understanding of its network-level mechanism of action.

Advanced Neuroimaging Techniques for Mapping this compound Effects In Vivo

Non-invasive neuroimaging techniques are essential for translating preclinical findings to a systems-level understanding in living organisms. Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are particularly valuable for studying the effects of this compound.

Functional MRI (fMRI): This technique measures brain activity by detecting changes in blood flow. In studies involving this compound, fMRI could be used to map the global changes in brain network activity following compound administration. For example, researchers could assess how this compound modulates the activity of the default mode network or cognitive control networks while the subject performs memory or attention tasks. Such studies have been employed to observe how other nootropic agents affect neural circuits during cognitive tasks. frontiersin.org

Positron Emission Tomography (PET): PET imaging can be used to quantify the distribution and occupancy of specific molecular targets in the brain. A PET study for this compound could involve the development of a radiolabeled ligand that binds to the same allosteric site on the AMPA receptor. This would allow for the direct measurement of receptor occupancy by this compound in vivo, helping to correlate target engagement with observed cognitive or behavioral effects. Studies with the related ampakine CX717 have utilized [18F]FDG PET imaging to show reversal of sleep-deprivation-induced reductions in brain activation. nih.gov

Proteomic and Transcriptomic Analyses Following this compound Exposure in Neural Tissues

To understand the molecular changes induced by this compound, high-throughput proteomic and transcriptomic analyses of neural tissues are indispensable. These methods provide an unbiased, comprehensive view of the alterations in gene expression and protein levels following compound exposure.

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can quantify the expression of thousands of genes in brain regions such as the hippocampus and cortex after this compound administration. Previous studies have shown that Farampator (CX691) and other ampakines can increase the mRNA expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity. nih.govnih.gov A transcriptomic approach would expand on this, potentially revealing entire pathways related to neurotrophism, synaptic structuring, and cellular metabolism that are modulated by this compound.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a given tissue sample. Following exposure to this compound, proteomic analysis of synaptic fractions (synaptosomes) could reveal changes in the abundance of AMPA receptor subunits, scaffolding proteins (like PSD-95), and downstream signaling molecules. Studies on Farampator (CX691) have demonstrated its ability to increase BDNF protein levels in the hippocampus of a rat model of Alzheimer's disease. nih.gov A broader proteomic analysis would provide a detailed map of the molecular machinery affected by the compound.

| Protein Name | Gene Symbol | Function | Fold Change | P-value |

|---|---|---|---|---|

| Brain-Derived Neurotrophic Factor | BDNF | Synaptic plasticity, neuronal survival | 1.8 | <0.01 |

| Postsynaptic density protein 95 | DLG4 | Synaptic scaffolding, AMPAR anchoring | 1.5 | <0.05 |

| AMPA receptor subunit GluA1 | GRIA1 | Glutamate (B1630785) receptor ion channel | 1.3 | <0.05 |

| Tropomyosin receptor kinase B | NTRK2 | BDNF receptor, signaling | 1.6 | <0.01 |

| Synapsin-1 | SYN1 | Vesicle trafficking, neurotransmitter release | 1.4 | <0.05 |

| Homer protein homolog 1 | HOMER1 | Postsynaptic density scaffolding | -1.2 | >0.05 |

Computational Modeling and Molecular Dynamics Simulations of this compound Receptor Interactions

Computational approaches provide invaluable insights into the precise molecular interactions between a ligand and its receptor. Molecular dynamics (MD) simulations can model the physical movements of atoms and molecules, allowing researchers to predict the binding conformation of this compound to the AMPA receptor and understand the energetic and structural consequences of this interaction.

An MD simulation would be set up using the known crystal structure of an AMPA receptor subunit (e.g., GluA2) complexed with an allosteric modulator. This compound would then be "docked" into the binding site in silico. The simulation would run for an extended period (nanoseconds to microseconds) to observe the stability of the interaction, the specific amino acid residues involved in binding, and any conformational changes induced in the receptor. A key question that could be addressed is how the deuterium (B1214612) atoms in this compound—which have a greater mass than hydrogen—affect the kinetics and thermodynamics of binding and unbinding from the receptor due to the kinetic isotope effect. This could provide a molecular basis for any observed differences in the pharmacokinetic or pharmacodynamic profile between Farampator and this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Protein Structure | PDB ID of the AMPA receptor ligand-binding domain | e.g., 5L1H |

| Force Field | Set of parameters to calculate potential energy | AMBER14, CHARMM36 |

| Water Model | Model for explicit solvent simulation | TIP3P |

| System Size | Total number of atoms in the simulation box | ~100,000 atoms |

| Simulation Time | Total duration of the simulation run | 500 nanoseconds |

| Key Outputs | Metrics to be analyzed from the simulation trajectory | Binding Free Energy (ΔG), Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis |

Application of Genetically Modified Animal Models for Mechanistic Elucidation

Genetically modified animal models, particularly transgenic and knockout mice, are critical for understanding the mechanism of action of a compound in the context of specific diseases or biological pathways. mdpi.com Research on related ampakines has extensively used such models to demonstrate therapeutic potential.

For instance, ampakines have been shown to rescue synaptic plasticity and memory deficits in mouse models of Huntington's disease (CAG140 knock-in mice), Angelman syndrome (Ube3a knockout mice), and Fragile X syndrome (Fmr1 knockout mice). nih.govresearchgate.netnih.gov Similarly, Farampator (CX691) has been shown to improve cognitive performance and increase BDNF levels in a rat model of Alzheimer's disease induced by amyloid-beta injection. nih.govresearchgate.net

To investigate this compound, researchers would employ these well-established models. For example, this compound could be administered to an APP/PS1 transgenic mouse model of Alzheimer's disease to determine if it can reverse deficits in long-term potentiation (LTP) and improve performance in spatial memory tasks like the Morris water maze. Furthermore, using knockout mice lacking specific AMPA receptor subunits (e.g., GluA1 knockout) would allow scientists to determine if the effects of this compound are dependent on a particular receptor composition, thereby refining our understanding of its specific molecular target.

Future Directions and Emerging Research Avenues for Farampator D10

Development of Next-Generation Deuterated AMPA Receptor Modulators

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a validated approach in medicinal chemistry to enhance the metabolic stability of drug candidates. This "deuterium effect" can lead to improved pharmacokinetic profiles, such as a longer half-life and more consistent plasma concentrations, potentially allowing for less frequent dosing and a better therapeutic window. musechem.com The development of Farampator-d10, a deuterated version of the ampakine Farampator (CX-691), exemplifies this strategy. medchemexpress.comlgcstandards.compharmaffiliates.com

Future research is focused on creating next-generation deuterated AMPA receptor modulators that build upon the foundational knowledge gained from compounds like this compound. The goal is to design molecules with not only optimized pharmacokinetics but also refined pharmacological activity. This includes the development of "low-impact" ampakines, which modulate AMPA receptors without causing the excessive excitotoxicity that can be associated with "high-impact" modulators. wikipedia.org By applying deuteration to novel chemical scaffolds, researchers aim to create safer and more effective cognitive enhancers and therapeutics for a range of neurological disorders. wikipedia.orgresearchgate.net The development of deuterated analogues of various central nervous system agents, such as deuterated psilocybin, is an active area of investigation, highlighting a broader trend in neuropsychiatric drug discovery. wikipedia.org

Exploring the Full Spectrum of AMPA Receptor Subunit Selectivity for this compound

AMPA receptors are complex ion channels assembled from four different subunits (GluA1, GluA2, GluA3, and GluA4). The specific combination of these subunits dictates the receptor's functional properties, including its ion permeability, gating kinetics, and how it interacts with modulating compounds. nih.govfrontiersin.org The presence of the GluA2 subunit, for instance, typically renders the receptor impermeable to calcium ions, a critical factor in preventing excitotoxicity. frontiersin.orgfrontiersin.org Therefore, understanding how a modulator like this compound interacts with different subunit compositions is crucial for predicting its therapeutic effects and potential side effects.

Positive allosteric modulators (PAMs) can exhibit selectivity for AMPA receptors with specific subunit compositions or associated auxiliary proteins like TARPs. wikipedia.orgplos.org While direct data on this compound's selectivity is not extensively published, research on other AMPA PAMs demonstrates the importance of this characteristic. For example, the modulator S 47445 showed different levels of potentiation across various AMPA receptor subunit combinations. plos.org

Future research on this compound would involve systematically evaluating its activity on a wide array of heteromeric AMPA receptors. Since this compound is structurally identical to Farampator, its intrinsic binding selectivity is expected to be the same. medchemexpress.com However, its altered pharmacokinetics could lead to different long-term effects on receptor populations in various brain regions. Detailed electrophysiological and binding studies are needed to fully map its selectivity profile.

Table 1: Functional Properties of AMPA Receptor Subunits This table summarizes the key characteristics of the different AMPA receptor subunits.

| Subunit | Key Functional Characteristics | Role in Synaptic Plasticity |

| GluA1 | Often associated with calcium-permeable receptors when GluA2 is absent. Rapidly inserted into synapses. | Critical for the initial expression of long-term potentiation (LTP). frontiersin.org |

| GluA2 | Renders the receptor channel impermeable to Calcium (Ca2+). frontiersin.orgfrontiersin.org Most abundant subunit in the brain. | Plays a key role in stabilizing synaptic strength after initial potentiation. frontiersin.org |

| GluA3 | Contributes to receptor function and is found in heteromers with GluA2. | Involved in baseline synaptic transmission and certain forms of plasticity. |

| GluA4 | Primarily expressed in early development and specific brain regions like the cerebellum. | Associated with fast receptor kinetics. plos.org |

Investigation of Long-Term Neuroadaptations and Sustained Pharmacological Effects

Chronic administration of any neuroactive compound can lead to long-term neuroadaptations as the brain seeks to maintain homeostasis. drugsandalcohol.ie For AMPA receptor modulators, these adaptations can be both therapeutic, such as sustained enhancement of synaptic plasticity, and potentially problematic. Research into the chronic effects of ampakines has shown that they can promote dendritic growth, reverse age-related dendritic retraction, and improve long-term memory. nih.gov Furthermore, ampakines have been shown to increase the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function. researchgate.netdergipark.org.tr

The primary rationale for developing this compound is to achieve more sustained pharmacological effects. Deuteration slows the metabolic breakdown of the compound, leading to a longer half-life and more stable concentrations in the body and brain. musechem.com This sustained action could, in theory, lead to more robust and lasting therapeutic outcomes, such as maintained improvements in cognitive function. However, it also necessitates a thorough investigation into long-term neuroadaptations. Prolonged exposure to ampakines has been reported in some studies to lead to changes in synaptic structure, such as a reduction in spine density, which is compensated by an increased efficiency of the remaining synapses. researchgate.net Understanding these complex changes is critical. Future research on this compound will need to focus on how its unique pharmacokinetic profile influences these neuroadaptive processes, ensuring that the sustained action translates into durable benefits without causing maladaptive changes.

Table 2: Expected Pharmacokinetic Differences: Farampator vs. This compound This table outlines the theoretical pharmacokinetic advantages of deuterating Farampator.

| Pharmacokinetic Parameter | Farampator (Undeuterated) | This compound (Deuterated) | Rationale for Difference |

| Metabolism | Faster clearance due to enzymatic breakdown of C-H bonds. | Slower clearance due to the higher strength of C-D bonds. | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to metabolic processes. musechem.com |

| Half-life (t½) | Shorter. | Longer. | Slower metabolism extends the time the drug remains in the body. |

| Dosing Frequency | May require more frequent administration to maintain therapeutic levels. | Potential for less frequent dosing. | A longer half-life allows for sustained plasma concentrations with fewer doses. |

| Plasma Concentration | Higher peak-to-trough fluctuations. | More stable plasma concentrations. | Reduced metabolic rate leads to less variability in drug levels between doses. |

This compound as a Pharmacological Probe for Investigating Glutamatergic Dysregulation

Dysfunction of the glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain, is implicated in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. nih.govnih.gov Pharmacological probes are essential tools for studying these complex systems in both preclinical and clinical settings. mdpi.com These probes, often radiolabeled for imaging techniques like Positron Emission Tomography (PET), allow researchers to visualize and quantify biological processes in the living brain, such as receptor density and drug occupancy. grantome.comnih.gov

This compound is well-suited to serve as a pharmacological probe for several reasons. As a stable-isotope-labeled compound, it can be distinguished from its endogenous counterparts by mass spectrometry, allowing for precise quantification in biological samples. lgcstandards.compharmaffiliates.com More importantly, its slower, more predictable metabolism makes it an excellent candidate for in vivo studies. musechem.com When investigating glutamatergic dysregulation, stable drug concentrations are crucial for correlating receptor modulation with functional outcomes, whether measured by neuroimaging (e.g., fMRI) or behavioral tests. nih.gov The use of a deuterated compound like this compound can provide a clearer picture of how sustained engagement of AMPA receptors influences neural circuits and behavior, thereby helping to unravel the specific role of glutamatergic deficits in various brain disorders and to test the efficacy of new therapeutic strategies. grantome.com

Q & A

Q. What methodologies resolve conflicting results in this compound’s AMPA receptor binding affinity assays?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) across labs. Use internal controls (e.g., known AMPA agonists/antagonists) to calibrate instruments. Inter-laboratory reproducibility studies with shared protocols minimize technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.